molecular formula C8H9IN4O2 B14745422 8-Iodo-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 5415-41-8

8-Iodo-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B14745422
CAS No.: 5415-41-8
M. Wt: 320.09 g/mol
InChI Key: UPFZIZZHZYOADG-UHFFFAOYSA-N
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Description

8-Iodo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a halogenated xanthine derivative structurally related to caffeine (1,3,7-trimethylxanthine). For instance, alkylation or halogenation at the 8-position of theophylline derivatives is a common route, as seen in the synthesis of 8-bromo- and 8-chlorotheophylline via reactions with benzyl bromide or methyl iodide under basic conditions .

Properties

CAS No.

5415-41-8

Molecular Formula

C8H9IN4O2

Molecular Weight

320.09 g/mol

IUPAC Name

8-iodo-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C8H9IN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3

InChI Key

UPFZIZZHZYOADG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1I)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Size and Melting Points: Chloro and bromo derivatives exhibit higher melting points compared to non-halogenated analogs, likely due to increased molecular symmetry and halogen-based intermolecular interactions. The iodo analog is expected to follow this trend but may exhibit lower solubility in polar solvents due to iodine’s larger atomic radius.
  • Synthetic Yields : Chloro and bromo derivatives are synthesized in moderate to high yields (79–96%), while more complex substituents (e.g., azepane-carbonyl) require multi-step reactions with reduced yields (58%) .

Key Observations :

  • Substituent Size and Binding : Smaller substituents (e.g., H, Cl) facilitate better fit in enzyme active sites, as seen in SARS-CoV-2 main protease inhibitors . Larger groups like iodine may hinder binding but could enhance hydrophobic interactions in certain targets.

Preparation Methods

Structural and Physicochemical Properties of 8-Iodo-1,3,7-Trimethyl-3,7-Dihydro-1H-Purine-2,6-Dione

Molecular Characteristics

The compound features a purine core substituted with three methyl groups at positions 1, 3, and 7, and an iodine atom at position 8. Its IUPAC name, 8-iodo-1,3,7-trimethylpurine-2,6-dione , reflects this substitution pattern (Fig. 1). With a molecular formula of C₈H₉IN₄O₂ and a molecular weight of 320.09 g/mol , it exhibits distinct physicochemical properties compared to caffeine, including reduced water solubility and increased halogen-dependent reactivity.

Iodination Methods Using Potassium Iodide and Sodium Hypochlorite

Standard Reaction Protocol

The most extensively documented method involves electrophilic iodination of caffeine using KI and NaOCl in a biphasic solvent system. A representative procedure from Sciencemadness.org outlines:

  • Dissolving 1.5 g caffeine (7.72 mmol) and 1.86 g KI (11.5 mmol) in 30 mL methanol at 55°C.
  • Dropwise addition of 25 mL 6% NaOCl to generate iodine(I) cations, evidenced by transient red coloration.
  • Post-reaction quenching with sodium thiosulfate to residual iodine, followed by triple extraction with DCM.
  • Solvent removal under reduced pressure yields crude product, which is recrystallized from hot water/methanol (yield: ~40%).

Reaction Mechanism and Byproduct Analysis

Iodination proceeds via electrophilic aromatic substitution at the electron-rich C8 position of the purine ring. The hypochlorite oxidizes iodide ($$I^-$$) to iodonium ($$I^+$$), which attacks caffeine’s imidazole moiety (Fig. 2). Competing N-iodination is suppressed by using aprotic solvents like DCM, though traces of N-iodo derivatives may form, necessitating chromatographic purification.

Table 1: Key Parameters for KI/NaOCl Iodination
Parameter Value/Detail
Molar ratio (caffeine:KI) 1:1.5
Temperature 55°C (dissolution), RT (reaction)
Reaction time 15–30 minutes
Workup DCM extraction, rotary evaporation
Yield 35–40%

Bromination Approaches and Comparative Insights

HBr/H₂O₂ Bromination Strategy

Though primarily targeting 8-bromocaffeine, this method provides mechanistic insights relevant to iodination. A typical protocol involves:

  • Refluxing 10 mmol caffeine with 11 mmol HBr and 5 mL H₂O₂ in aqueous medium at 50°C for 12 hours.
  • Cooling and filtering the precipitated product, followed by recrystallization from acetone/water.
    Key challenges include low solubility of brominated products in polar solvents and side reactions from excess H₂O₂, which can oxidize the purine ring.

Solvent and Oxidant Optimization

Comparative studies show that replacing water with DCM improves yields by minimizing hydrolysis. However, vigorous stirring is critical to maintain emulsion in biphasic systems. Substituting H₂O₂ with N-bromosuccinimide (NBS) in DCM at 50°C reduces oxidation byproducts but requires anhydrous conditions.

Silver Salt-Mediated Halogenation

Mechanistic Considerations

Silver ions likely coordinate to the purine’s carbonyl groups, activating the C8 position for halogen attack. This method remains underexplored but offers potential for regioselective iodination under milder conditions compared to NaOCl-based protocols.

Purification Challenges and Solutions

Recrystallization Techniques

Initial attempts using water/methanol mixtures failed to separate 8-iodocaffeine from unreacted caffeine due to similar solubility profiles. Successful purification was achieved via silica gel chromatography using a base-doped stationary phase (e.g., triethylamine-treated silica), exploiting the product’s lower polarity compared to caffeine.

Spectroscopic Characterization

While original sources lack NMR or IR data, PubChem lists mass spectral peaks at m/z 319.97702 (M⁺), confirming molecular weight. UV-Vis spectra likely show a bathochromic shift relative to caffeine, consistent with iodine’s heavy atom effect.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce iodine at the 8-position of 1,3,7-trimethylxanthine derivatives?

  • Methodological Answer: Iodination typically involves electrophilic substitution using iodine sources (e.g., I₂ with HNO₃ or KI with oxidizing agents) under controlled conditions. For example, 8-chloro derivatives are synthesized via chlorination of theophylline analogs using POCl₃ . Adapting this, iodination may require optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DMF or acetic acid) to enhance regioselectivity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification, followed by validation via mass spectrometry (expected molecular ion peak for iodine’s isotopic signature) .

Q. How is the structural integrity of 8-iodo derivatives confirmed after synthesis?

  • Methodological Answer:

  • FTIR : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretching in the purine-dione core. The absence of N-H stretches (3300–3500 cm⁻¹) verifies methylation .
  • ¹H/¹³C NMR : The 8-iodo substituent deshields adjacent protons, causing downfield shifts. For example, the C8 carbon in 8-chloro analogs shows δ ~145–150 ppm in ¹³C NMR, which would shift further for iodine due to its electronegativity .
  • Mass Spectrometry : A molecular ion cluster at m/z [M+H]⁺ with characteristic iodine isotopic patterns (1:1 ratio for M and M+2 peaks) confirms successful iodination .

Q. What are the critical physicochemical properties influencing this compound’s solubility and stability?

  • Methodological Answer:

  • LogP : Calculated via HPLC retention times or software tools (e.g., ChemAxon). The iodine atom increases hydrophobicity compared to non-halogenated analogs, reducing aqueous solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C for methylxanthines). Iodine’s bulk may lower melting points slightly .
  • Hydrogen Bonding : Topological polar surface area (TPSA ~78–85 Ų) predicts membrane permeability, critical for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the impact of 8-iodo substitution on adenosine receptor binding?

  • Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions between the iodine atom and receptor residues (e.g., A2A adenosine receptor’s hydrophobic pocket). Compare binding affinities with 8-chloro/bromo analogs .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of halogen bonds. Iodine’s polarizability may strengthen interactions compared to smaller halogens .

Q. What challenges arise in optimizing regioselective iodination of the purine ring, and how are they addressed?

  • Methodological Answer:

  • Competitive Substitution : Protect N7 or N9 positions using trimethylsilyl groups to direct iodine to C7.
  • Side Reactions : Monitor for di-iodination via TLC; use stoichiometric iodine (1.1 eq) and short reaction times (<4 hrs) .
  • Catalyst Screening : Test Pd/Cu systems for cross-coupling compatibility if further functionalization is needed .

Q. How does the iodine substituent influence metabolic stability in hepatic microsome assays?

  • Methodological Answer:

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS. Iodine’s steric bulk may reduce CYP450-mediated oxidation compared to methyl or ethyl groups .
  • Metabolite Identification : Use high-resolution MS (Q-TOF) to detect deiodinated products (e.g., 8-hydroxy or 8-desiodo metabolites) .

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